3-(2-Chloro-6-methylphenyl)-2-methyl-1-propene
Overview
Description
The compound “(E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide” is a reagent used for the preparation of potent and selective anti-tumor drug Dasatinib . It has a molecular weight of 239.7 .
Synthesis Analysis
Isocyanates, which are structurally similar to the compound you asked about, are usually produced from amines by phosgenation . This involves treating amines with phosgene to produce isocyanates and hydrochloric acid .
Molecular Structure Analysis
The structure of isocyanates, which are related to your compound, is planar, and the N=C=O linkage is nearly linear . In phenyl isocyanate, the C=N and C=O distances are respectively 1.195 and 1.173 Å .
Chemical Reactions Analysis
Isocyanates are electrophiles, and as such they are reactive toward a variety of nucleophiles including alcohols, amines, and even water . Upon treatment with an alcohol, an isocyanate forms a urethane linkage .
Physical And Chemical Properties Analysis
“(E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide” is a solid at room temperature .
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2-chloro-6-methylphenyl derivatives, have been associated with anticancer activity .
Mode of Action
It’s worth noting that compounds with similar structures have shown inhibitory activity against various human cancerous cell lines .
Biochemical Pathways
Related compounds have been found to interact with various biochemical pathways involved in cancer progression .
Pharmacokinetics
Related compounds have been found to be metabolized primarily by the cyp3a4 isoform of cyp450 .
Result of Action
Related compounds have shown potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .
properties
IUPAC Name |
1-chloro-3-methyl-2-(2-methylprop-2-enyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl/c1-8(2)7-10-9(3)5-4-6-11(10)12/h4-6H,1,7H2,2-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVOYVJGOQKXQCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)CC(=C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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